Cedran-8-ol

Description

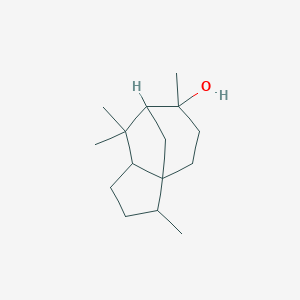

Structure

3D Structure

Properties

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335033, DTXSID30859104 | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_10726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-53-2, 16230-29-8 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cedran-8-ol: A Comprehensive Technical Guide to Natural Sources and Extraction Methodologies

Abstract: This technical guide provides an in-depth exploration of Cedran-8-ol, a tricyclic sesquiterpene alcohol of significant interest to the fragrance, cosmetic, and pharmaceutical industries. The document details the primary natural botanical sources of this compound and offers a comparative analysis of extraction methodologies, from traditional steam distillation to advanced green chemistry techniques such as Supercritical Fluid Extraction (SFE). Each protocol is presented with a focus on the underlying scientific principles, causality behind experimental choices, and methods for purification and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Cedran-8-ol procurement and analysis.

Introduction to Cedran-8-ol: A Sesquiterpenoid of Interest

Cedran-8-ol, commonly known by its synonym Cedrol, is a naturally occurring tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O.[1] It is a prominent constituent of essential oils derived from various coniferous trees and is highly valued for its characteristic warm, woody, and sweet aroma.[1][2]

Chemical Profile

Structurally, Cedran-8-ol belongs to the cedrane and isocedrane sesquiterpenoid class of compounds.[1][3] It typically presents as a white crystalline solid at room temperature.[1][2] Its distinct olfactory properties and low volatility make it an excellent fixative in perfumery, anchoring more volatile scent components.[2][4]

Pharmacological Significance

Beyond its use in fragrance, Cedran-8-ol has garnered attention for its biological activities. Research has demonstrated that it acts as a competitive inhibitor of crucial human cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, which are involved in the metabolism of a wide range of xenobiotics and pharmaceuticals.[1][2] This interaction highlights its potential for applications in pharmaceutical research and drug development. Additionally, various studies have pointed to its antiseptic, anti-inflammatory, insecticidal, and antifungal properties.[1][5]

Biosynthetic Origins in Planta

As a sesquiterpenoid, Cedran-8-ol is synthesized in plants through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Three of these units are combined to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes. Cyclase enzymes then catalyze the complex cyclization of FPP to form the characteristic tricyclic cedrane skeleton, which is subsequently hydroxylated to yield Cedran-8-ol.

Natural Provenance of Cedran-8-ol

Cedran-8-ol is almost exclusively found in the essential oils of conifers.[5] The highest concentrations are typically located in the heartwood of the trees.

Primary Botanical Sources

The principal genera from which Cedran-8-ol is commercially extracted include:

-

Juniperus (Juniper): Species such as Juniperus virginiana (Eastern Red Cedar or Virginia Cedarwood) and Juniperus mexicana (Texas Cedarwood) are the most significant commercial sources.[5][6]

-

Cupressus (Cypress): Various cypress species are also known producers of cedrol-containing essential oils.[5][6]

-

Cedrus (True Cedars): While the common name "cedar" is applied to many conifers, true cedars of the Cedrus genus also contribute to the global supply of cedarwood oil.[6]

Other documented botanical sources include Chamaecyparis obtusa (Hinoki cypress), Artemisia annua, and Origanum onites.[1][5][7]

Quantitative Analysis of Cedran-8-ol Content

The concentration of Cedran-8-ol can vary significantly based on the plant's species, geographical origin, age, and the extraction method employed. The extraction technique is particularly critical, as harsh thermal conditions can lead to the degradation of Cedran-8-ol.

| Botanical Source | Extraction Method | Approximate Cedran-8-ol Content (% of Oil) | Reference |

| Juniperus mexicana (Texas Cedarwood) | Not Specified | ~19% | [5] |

| Juniperus virginiana (Virginia Cedarwood) | Not Specified | ~15.8% | [5] |

| Cedarwood Pulp | Steam Distillation | 28% - 30% | [8] |

| Cedarwood Pulp | Solvent Extraction (Toluene) | 40% | [8] |

Extraction Methodologies: From Classical to Contemporary

The choice of extraction method is a critical determinant of the yield, purity, and chemical integrity of the final Cedran-8-ol product. The primary challenge is to efficiently liberate the oil from the dense lignocellulosic matrix of the wood while preventing the thermal dehydration of the tertiary alcohol, Cedran-8-ol, into its corresponding hydrocarbon, α-cedrene—a compound of lower commercial value.[9]

Conventional Extraction Techniques

This is the most established and widely used industrial method for producing cedarwood oil.[8][10]

-

Causality & Experimental Choice: The process leverages the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling point of the individual components. High-pressure steam is passed through the comminuted wood, causing the volatile oils to vaporize.[6] This method is historically favored for its ability to handle large volumes of biomass. However, its major drawbacks are high energy consumption, prolonged extraction times (often up to 20 hours), and the potential for thermal degradation of Cedran-8-ol, which results in a lower quality oil with a reduced cedrol-to-cedrene ratio.[8][9]

-

Step-by-Step Experimental Protocol: Steam Distillation

-

Preparation: Select high-oil-content cedarwood (logs, chips, or sawdust) and reduce the particle size to increase surface area for efficient extraction.[6]

-

Loading: Load the prepared biomass into the distillation chamber.

-

Steam Injection: Introduce high-pressure steam from an external boiler into the bottom of the chamber. The steam percolates through the biomass, rupturing the oil-bearing cells.[6]

-

Vaporization: The steam carries the volatilized essential oil components upwards.

-

Condensation: The steam-oil vapor mixture is passed through a water-cooled condenser, where it liquefies.[6][11]

-

Separation: The condensate is collected in a Florentine flask (separator), where the less dense essential oil naturally separates from the aqueous phase (hydrosol), allowing for its decantation.[12]

-

Purification: The crude oil undergoes filtration to remove any residual impurities.[6]

-

An alternative conventional method that operates at ambient temperatures, thereby avoiding thermal degradation.

-

Causality & Experimental Choice: This method relies on the principle of "like dissolves like." A non-polar solvent is used to dissolve the non-polar Cedran-8-ol and other lipophilic components from the wood matrix. A patented method using toluene demonstrated significantly higher yields of cedrol (40%) compared to steam distillation (28-30%) and a much shorter processing time (~1 hour).[8] The key advantage is the preservation of thermolabile compounds like Cedran-8-ol.

-

Step-by-Step Experimental Protocol: Solvent Extraction

-

Preparation: Use finely powdered cedarwood or sawdust to maximize solvent contact.

-

Maceration: Submerge the biomass in a suitable water-insoluble solvent (e.g., toluene, hexane) in a large vessel, ensuring the material is completely covered.[8]

-

Extraction: Allow the mixture to stand for a predefined period (e.g., 1 hour) at room temperature with occasional agitation to facilitate the dissolution of the oil.[8]

-

Filtration: Separate the liquid extract from the solid wood residue by filtration.[8]

-

Solvent Recovery: Remove the solvent from the extract using a distillation apparatus (e.g., a rotary evaporator) to yield the crude cedarwood oil.[8] The recovered solvent can be recycled for future extractions.

-

Caption: Conventional extraction and purification workflows for Cedran-8-ol.

Advanced and Green Extraction Technologies

SFE is a premier green extraction technology that utilizes carbon dioxide above its critical temperature (31.1 °C) and pressure (73.8 bar) as a solvent.

-

Causality & Experimental Choice: In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[13] Its solvent strength can be finely tuned by modulating pressure and temperature. Supercritical CO₂ is an excellent non-polar solvent, ideal for extracting sesquiterpenoids.[13] The key advantages are the production of a solvent-free extract (CO₂ returns to a gas at atmospheric pressure), high selectivity, and the ability to operate at low temperatures, which is crucial for preserving Cedran-8-ol.[13][14] Studies have shown that extractions at 25 °C yield a much higher cedrol/cedrene ratio than those at 100 °C.[14]

-

Step-by-Step Experimental Protocol: Supercritical CO₂ Extraction

-

Preparation: Use dried and milled cedarwood biomass to ensure consistent packing and extraction efficiency.

-

Loading: Pack the biomass into a high-pressure extraction vessel.

-

Pressurization & Heating: Liquid CO₂ is pumped to the desired pressure (e.g., 150-350 bar) and heated to the target temperature (e.g., 25-40 °C) to reach a supercritical state.[13][14][15] A co-solvent like ethanol (~10%) can be added to modify the polarity of the fluid if desired.[13][15]

-

Extraction: The supercritical CO₂ is passed through the extraction vessel, dissolving the essential oil.

-

Separation: The CO₂-oil mixture flows into a separator vessel at a lower pressure. This pressure drop causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted oil.

-

Collection: The crude oil is collected from the bottom of the separator, and the now-gaseous CO₂ can be recompressed and recycled.

-

Caption: Generalized workflow for Supercritical Fluid Extraction (SFE) of Cedran-8-ol.

MAHD is a modern hybrid technique that uses microwave energy to accelerate the extraction process.

-

Causality & Experimental Choice: This method leverages the high dissipation factor of water.[12] When subjected to microwave irradiation, the intracellular water within the plant matrix is rapidly heated, generating significant internal pressure that causes the oil glands to rupture and release their contents.[12] This process is significantly faster than conventional distillation, often reducing extraction times from hours to minutes.[12][16]

-

Step-by-Step Experimental Protocol: Microwave-Assisted Hydrodistillation

-

Preparation: Place a specific mass of crushed juniper berries or cedarwood chips and a volume of water into a microwave-transparent extraction vessel.[12][17]

-

Irradiation: Place the vessel inside a modified microwave oven equipped with a condenser system. Apply microwave power for a set duration (e.g., 6-8 minutes).[12]

-

Distillation: The in-situ generated steam carries the essential oil vapors out of the vessel and into the condenser.

-

Condensation & Separation: The vapor is condensed and collected in a separator, similar to conventional distillation.

-

Cooling & Collection: After the irradiation cycle, a cooling period allows for continued condensation of vapors.[12] The oil is then separated from the hydrosol.

-

Purification and Isolation of Cedran-8-ol

Crude extracts, regardless of the method used, are complex mixtures. To obtain high-purity Cedran-8-ol for pharmaceutical or fine fragrance applications, further purification is necessary.

-

Fractional Distillation: The crude oil is subjected to vacuum fractional distillation.[2][7] This process separates the oil into different fractions based on boiling points. The lower-boiling hydrocarbon fraction (containing cedrene) is removed first, followed by the higher-boiling alcohol fraction, which is enriched in Cedran-8-ol.[2][7]

-

Crystallization: The Cedran-8-ol-rich fraction is then cooled to induce crystallization. The mixture can be placed in a freezer at temperatures between -10°C and -20°C for several hours.[18]

-

Isolation: The crystallized Cedran-8-ol is separated from the remaining liquid oil via centrifugation or filtration.[18] A wash with cold ethanol can be used to remove residual impurities. This process can yield Cedran-8-ol with a purity of over 95%.[18]

Analytical Characterization of Cedran-8-ol

To validate the identity and purity of the extracted compound, several analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive analytical method for volatile compounds.[19][20] The sample is injected into the GC, where compounds are separated based on their volatility and interaction with a capillary column (e.g., HP-5MS).[20] The separated compounds then enter the mass spectrometer, which provides a mass spectrum (a molecular fingerprint) allowing for unambiguous identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the isolated Cedran-8-ol.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the characteristic hydroxyl (-OH) group absorption band.

Conclusion and Future Perspectives

Cedran-8-ol is a valuable natural product predominantly sourced from the wood of Juniperus and Cupressus species. While traditional steam distillation remains a common industrial practice, its high energy requirements and tendency to cause thermal degradation are significant drawbacks. Modern, green extraction techniques, particularly supercritical CO₂ extraction, offer a superior alternative, yielding a higher quality product with an enhanced Cedran-8-ol to cedrene ratio. The choice of extraction method profoundly impacts the final product's chemical profile and economic value. Future research should focus on further optimizing these green technologies for industrial scale-up, exploring the biosynthetic pathways for potential biotechnological production, and continuing to investigate the diverse pharmacological applications of this important sesquiterpenoid.

References

-

Baixinho, J. P., Anastácio, J. D., et al. (2021). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. Molecules, 26(9), 2583. [Link]

-

All About Cedarwood Essential Oil. (2022, August 1). Cliganic. [Link]

-

Baixinho, J. P., Anastácio, J. D., et al. (2021). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. Wageningen University & Research. [Link]

-

Baixinho, J. P., Anastácio, J. D., et al. (2021). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. Semantic Scholar. [Link]

-

Cedarwood Distillation Plant. (n.d.). Mechotech. [Link]

-

Baixinho, J. P., Anastácio, J. D., et al. (2021). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. Molecules, 26(9), 2583. [Link]

-

Baixinho, J. P., Anastácio, J. D., et al. (2021). (PDF) Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. ResearchGate. [Link]

-

Cedran-8-ol | C15H26O | CID 522667. (n.d.). PubChem. [Link]

-

cedran-8-ol. (n.d.). ChemBK. [Link]

-

Milojević, S. Ž., et al. (2014). (PDF) Microwave-assisted hydrodistillation of juniper berry essential oil: Kinetic modeling and chemical composition. ResearchGate. [Link]

-

A Handyman's Guide to Extracting Cedar Essential Oil at Home. (2023, September 25). [Link]

-

Mallari, G. J., Phillips, C., & Schulze, T. (n.d.). Small Scale Microwave Extraction of Essential Oils from Western Juniper and Grand Fir. [Link]

-

Marković, M. S., et al. (n.d.). Influence of common juniper berries pretreatment on the essential oil yield, chemical composition and extraction kinetics of classical and microwave-assisted hydrodistillation. Semantic Scholar. [Link]

- Mitchell, P. W. D. (1990). U.S. Patent No. US4920096A.

-

Characterization of the essential oil from cone-berries of Juniperus communis L. (Cupressaceae). (n.d.). Biblioteka Nauki. [Link]

-

Essential Oils from Steam Distillation. (n.d.). [Link]

-

Cedran-diol, 8S,13- | C15H26O2 | CID 536384. (n.d.). PubChem. [Link]

-

cedrol (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol. (n.d.). The Good Scents Company. [Link]

-

Allaf, K., et al. (2016). Extraction of Essential Oils of Juniper berries by Instantaneous Controlled Pressure-Drop: Improvement of DIC Process and Comparison with the Steam Distillation. ResearchGate. [Link]

-

Cedrol (CAS 77-53-2): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]

-

Showing Compound Cedarwood oil alcohols (FDB009127). (n.d.). FooDB. [Link]

- CN104230668A - Method for extracting cedrene and cedrol

-

Eller, F. J., & Taylor, S. L. (2004). Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna. Journal of Agricultural and Food Chemistry, 52(8), 2335-2338. [Link]

-

Eller, F. J. (2018). Eastern red cedar: Cedarwood oil extraction and bioactivity. Inform, 29(5), 18-21. [Link]

-

Cedrol. (n.d.). In Wikipedia. [Link]

-

Budimir, A., et al. (2024). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules, 29(1), 245. [Link]

-

Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. (2018). Pharmacognosy Magazine. [Link]

-

Using GC–MS to Analyze Essential Oils in Cedar Leaves Sample Preparation for MS-Based Proteomics UHPLC. (2013, July 1). [Link]

-

Sharma, A., et al. (2019). Plant Secondary Metabolite Biosynthesis and Transcriptional Regulation in Response to Biotic and Abiotic Stress Conditions. Molecules, 24(16), 2994. [Link]

-

Tracking down the formation of cardenolides in plants. (2023, September 18). Max-Planck-Gesellschaft. [Link]

Sources

- 1. Cedran-8-ol (16230-29-8) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. Showing Compound Cedarwood oil alcohols (FDB009127) - FooDB [foodb.ca]

- 4. scent.vn [scent.vn]

- 5. Cedrol - Wikipedia [en.wikipedia.org]

- 6. mechotech.in [mechotech.in]

- 7. Cedran-8-ol | C15H26O | CID 522667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. cliganic.com [cliganic.com]

- 11. cedar-sense.com [cedar-sense.com]

- 12. oilextech.com [oilextech.com]

- 13. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. researchgate.net [researchgate.net]

- 18. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. phcog.com [phcog.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biosynthetic Pathway of Cedran-8-ol (Cedrol)

Abstract

Cedran-8-ol, commonly known as cedrol, is a tricyclic sesquiterpene alcohol that constitutes a significant component of the essential oils of many coniferous trees, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera.[1][2] It is highly valued for its characteristic woody aroma, which has led to its extensive use in the fragrance industry.[3][4] Beyond its olfactory properties, cedrol and related sesquiterpenoids exhibit a range of bioactive properties, including antiseptic, anti-inflammatory, insecticidal, and antifungal activities.[1][2][5] This guide provides a comprehensive technical overview of the biosynthetic pathway of Cedran-8-ol, from the generation of universal isoprenoid precursors to the final intricate cyclization cascade. We will delve into the enzymatic mechanisms, present field-proven experimental protocols for pathway elucidation, and discuss metabolic engineering strategies for enhanced production, offering valuable insights for researchers in natural products chemistry, synthetic biology, and drug development.

The Foundation: Synthesis of Universal Isoprenoid Precursors

All terpenoids, including the C15 sesquiterpenes, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][6] In plants, two distinct pathways, compartmentalized within the cell, are responsible for their production: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[7] While there can be some crosstalk between these pathways, the MEP pathway is predominantly responsible for supplying the precursors for sesquiterpene biosynthesis in the plastids of many plants.[1][7]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, products of primary metabolism, and proceeds through a series of seven enzymatic steps to yield both IPP and DMAPP.[8]

The Methylerythritol Phosphate (MEP) Pathway

Caption: The plastidial MEP pathway for the synthesis of IPP and DMAPP.

Assembling the C15 Precursor: Farnesyl Pyrophosphate (FPP)

The C15 intermediate that serves as the direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP).[9] This crucial step is catalyzed by farnesyl pyrophosphate synthase (FPPS), a prenyltransferase that orchestrates the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP.[6][10]

The reaction proceeds in two stages:

-

Geranyl Pyrophosphate (GPP) Formation: FPPS first catalyzes the condensation of DMAPP and IPP to form the C10 intermediate, geranyl pyrophosphate (GPP).

-

Farnesyl Pyrophosphate (FPP) Formation: A second molecule of IPP is then added to GPP to yield the C15 product, FPP.[10]

FPP represents a major metabolic branch point, as it is the substrate not only for sesquiterpenes but also for the biosynthesis of triterpenes, sterols, and carotenoids.[9][11]

Caption: Synthesis of FPP catalyzed by Farnesyl Pyrophosphate Synthase (FPPS).

The Definitive Step: Cyclization to the Cedrane Skeleton

The remarkable diversity of sesquiterpene structures arises from the activity of a class of enzymes known as sesquiterpene synthases (or cyclases), which are part of the larger terpene synthase (TPS) family.[12] These enzymes catalyze the conversion of the linear FPP precursor into a vast array of cyclic and acyclic hydrocarbon and alcohol skeletons.[13]

The biosynthesis of Cedran-8-ol is catalyzed by a specific sesquiterpene synthase, which has been identified and characterized from several plant species, including Artemisia annua (as epi-cedrol synthase, ECS) and Euphorbia fischeriana (as EfCAS).[14][15] The catalytic mechanism is a complex and elegant cascade of intramolecular reactions initiated by the removal of the diphosphate group from FPP.

The Proposed Catalytic Mechanism:

-

Ionization: The reaction begins with the divalent metal ion (typically Mg²⁺) assisted ionization of the diphosphate group from FPP, generating a highly reactive (E,E)-farnesyl carbocation.[1][16]

-

Cyclization Cascade: This carbocation undergoes a series of intramolecular electrophilic attacks, leading to the formation of the characteristic tricyclic cedrane ring system. This process involves multiple transient carbocationic intermediates.

-

Termination: The final carbocation intermediate is quenched by a molecule of water, resulting in the formation of the hydroxyl group at the C8 position and yielding Cedran-8-ol.[1]

It is a common feature of sesquiterpene synthases to exhibit product promiscuity. For example, the epi-cedrol synthase from A. annua produces primarily epi-cedrol (96%) and a small amount of its epimer cedrol (4%), alongside minor olefin byproducts such as α-cedrene and β-cedrene, which result from the termination of the cascade by deprotonation instead of water quenching.[14][16]

Caption: Proposed cyclization of FPP to Cedran-8-ol by Cedrol Synthase.

Enzymology of Key Cedrol Synthases

The functional characterization of the enzymes responsible for the final cyclization step is paramount to understanding and manipulating the biosynthetic pathway. The epi-cedrol synthase (ECS) from Artemisia annua is one of the most well-studied enzymes in this context.

| Enzyme Property | epi-Cedrol Synthase (A. annua) | Reference |

| Substrate | Farnesyl Pyrophosphate (FPP) | [14] |

| Primary Products | epi-Cedrol (~96%), Cedrol (~4%) | [14][16] |

| Minor Products | α-cedrene, β-cedrene, (E)-β-farnesene | [14] |

| Cofactor Requirement | Divalent Cation (e.g., Mg²⁺) | [14][16] |

| Kₘ for FPP | 0.4 µM (at pH 7.0), 1.3 µM (at pH 9.0) | [14] |

| Kₘ for Mg²⁺ | 80 µM (at pH 7.0 and 9.0) | [14] |

| Optimal pH | 8.5 - 9.0 | [14] |

| Subcellular Localization | Cytosol (inferred for sesquiterpene synthesis) | [7] |

Experimental Protocols for Pathway Investigation

Validating the function of a putative cedrol synthase and characterizing its products requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression of a Candidate Cedrol Synthase

This workflow describes the process from identifying a candidate gene to producing the active enzyme in a microbial host like E. coli.

Caption: Workflow for cloning and expression of a candidate cedrol synthase.

Protocol 2: Step-by-Step In Vitro Enzyme Assay

This protocol is designed to determine the function and product profile of the purified recombinant enzyme.

-

Reaction Mixture Preparation: In a 2 mL glass GC vial, prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol).

-

Cofactor Addition: Add the required divalent metal ion cofactor, MgCl₂, to a final concentration of 10 mM.[14]

-

Enzyme Addition: Add 1-5 µg of the purified recombinant cedrol synthase to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~10 µM.[14]

-

Organic Overlay: Gently overlay the aqueous reaction mixture with 200 µL of an organic solvent (e.g., hexane or pentane) to trap volatile sesquiterpene products.

-

Incubation: Seal the vial and incubate at 30°C for 1-2 hours with gentle agitation.

-

Reaction Quenching: Stop the reaction by adding 50 µL of 0.5 M EDTA or by vigorous vortexing to denature the enzyme.

-

Product Extraction: Vortex the vial vigorously for 30 seconds to extract the sesquiterpene products into the organic layer.

-

Sample Preparation for Analysis: Centrifuge the vial to separate the phases. Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The sample is now ready for product identification by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Product Identification by GC-MS

GC-MS is the gold standard for separating and identifying the volatile products of a terpene synthase reaction.

-

Injection: Inject 1 µL of the organic extract from the enzyme assay onto a GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).

-

Temperature Program: A typical program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 280°C, and holds for 5 minutes. This separates compounds based on their boiling points and interaction with the column's stationary phase.

-

-

Mass Spectrometry:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan in full-scan mode over a mass range of m/z 40-400.

-

-

Identification: Identify the products by comparing their retention times and mass fragmentation patterns to those of authentic standards (e.g., pure cedrol, α-cedrene) and by matching the mass spectra against established libraries like NIST or Wiley.

Outlook: Metabolic Engineering and Synthetic Biology

The elucidation of the Cedran-8-ol biosynthetic pathway opens avenues for its production in engineered microbial systems, offering a sustainable alternative to extraction from slow-growing trees.[8] Key strategies include:

-

Host Selection: Utilizing robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae that have well-characterized metabolism.

-

Pathway Engineering: Overexpressing the core MEP pathway genes in E. coli to increase the precursor pool of IPP and DMAPP.[8]

-

Substrate Channeling: A powerful strategy involves creating fusion proteins, such as linking FPPS directly to epi-cedrol synthase (FPPS-ECS). This channels the FPP substrate directly to the terminal synthase, minimizing its diversion into competing pathways and increasing the final product titer.[8]

-

Enzyme Evolution: Directed evolution could be employed to alter the product specificity of existing synthases, for instance, to shift the product ratio of an epi-cedrol synthase more favorably towards cedrol.

By integrating detailed pathway knowledge with advanced metabolic engineering tools, the development of commercially viable microbial cell factories for the production of Cedran-8-ol and other high-value sesquiterpenoids is an increasingly attainable goal.

References

-

Mercke, P., Crock, J., Croteau, R., & Brodelius, P. E. (1999). Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L. Archives of Biochemistry and Biophysics, 369(2), 213–222. [Link]

-

Guo, Y., et al. (2022). Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. Journal of Fungi, 8(9), 929. [Link]

-

Zhu, J., et al. (2021). Characterization of a Sesquiterpene Synthase Catalyzing Formation of Cedrol and Two Diastereoisomers of Tricho-Acorenol from Euphorbia fischeriana. Journal of Natural Products, 84(6), 1836–1843. [Link]

-

Sallaud, C., et al. (2009). A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites. The Plant Cell, 21(1), 301–317. [Link]

-

Tiwari, A., et al. (2016). Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase. Biotechnology and Applied Biochemistry, 64(4), 595-603. [Link]

-

Wikipedia. (2023). Sesquiterpene. Wikipedia. [Link]

-

KEGG. (n.d.). Sesquiterpenoid and triterpenoid biosynthesis. KEGG PATHWAY Database. [Link]

-

Wikipedia. (2023). Cedrol. Wikipedia. [Link]

-

PubChem. (n.d.). Cedran-8-ol. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). cedran-8-ol. ChemBK. [Link]

-

Wikipedia. (2023). Farnesyl pyrophosphate. Wikipedia. [Link]

-

Taylor & Francis. (n.d.). Farnesyl pyrophosphate – Knowledge and References. Taylor & Francis Online. [Link]

-

ScenTree. (n.d.). Cedrol (CAS N° 77-53-2). ScenTree. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cedrol - Wikipedia [en.wikipedia.org]

- 3. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]

- 4. chembk.com [chembk.com]

- 5. Cedran-8-ol | C15H26O | CID 522667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 11. Farnesyl Pyrophosphate (ammonium salt) | CAS 116057-57-9 | Cayman Chemical | Biomol.com [biomol.com]

- 12. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: map00909 [genome.jp]

- 14. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Cedran-8-ol: Properties, Applications, and Experimental Considerations

Introduction

Cedran-8-ol, a naturally occurring sesquiterpene alcohol, is a prominent constituent of the essential oil of conifers, particularly from the genera Cupressus (cypress) and Juniperus (juniper).[1] Also known by its common name, Cedrol, this tricyclic compound is a subject of significant interest in the fields of fragrance chemistry, pharmacology, and natural product synthesis.[1][2] Its characteristic woody aroma has made it a staple in the perfume and cosmetics industries.[3][4] However, its bioactive properties, including anti-inflammatory, sedative, and insecticidal activities, are increasingly drawing the attention of researchers in drug development.[1][5]

This guide provides a comprehensive overview of the physical and chemical properties of Cedran-8-ol, intended for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, physicochemical parameters, spectral characterization, methods of isolation, and its pharmacological significance, with a focus on providing actionable insights for laboratory applications.

Chemical and Structural Identity

Cedran-8-ol is a tricyclic sesquiterpene alcohol characterized by the cedrane skeleton.[3][6] Its rigid, three-dimensional structure is fundamental to its distinct physical properties and biological activities.

-

IUPAC Name: 2,6,6,8-tetramethyltricyclo[5.3.1.0¹˒⁵]undecan-8-ol[3][5]

-

Systematic IUPAC Name: (3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol[1]

Caption: 2D representation of the Cedran-8-ol molecule.

Physicochemical Properties

The physicochemical properties of Cedran-8-ol are crucial for its purification, formulation, and pharmacokinetic profiling. As a crystalline solid with a distinct woody odor, its solubility and stability are key considerations in experimental design.

| Property | Value | Source(s) |

| Appearance | White crystalline solid; Needles from dilute methanol. | [4][5] |

| Odor | Sweet, fruity, cedar-like, woody-earthy aroma. | [5] |

| Melting Point | 86-87 °C | [1][2][4] |

| Boiling Point | 273-286 °C | [1][2][5] |

| Density | 0.9479 g/cm³ at 90 °C | [5] |

| Flash Point | 81 °C (177.8 °F) | [4] |

| Solubility | Soluble in ethanol, oils, and benzyl benzoate. Slightly soluble in glycol and mineral oil. Practically insoluble in water. | [2][5][6] |

| Optical Rotation | [α]/D +9.9° (c=5 in chloroform at 28°C) | [2][5] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

| logP | 3.53 - 5.29 | [4][6] |

Experimental Insight: The high lipophilicity, indicated by the logP value, and low water solubility are critical parameters for drug development.[4][6] These properties suggest that Cedran-8-ol will likely exhibit good membrane permeability but may require specific formulation strategies, such as lipid-based delivery systems, to enhance bioavailability in aqueous physiological environments.

Spectral Data and Characterization

Structural elucidation and purity assessment of Cedran-8-ol rely on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of Cedran-8-ol is characterized by the presence of a prominent hydroxyl (-OH) group absorption. The NIST Chemistry WebBook provides reference spectra for Cedran-8-ol.[7][8][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available through the NIST database, which can be used for identification and fragmentation pattern analysis.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation and stereochemical assignment of Cedran-8-ol and its derivatives. While specific datasets are not provided in the immediate search results, the synthesis of a related compound, cedrane-8,9-diol, was confirmed using ¹H NMR, highlighting the utility of this technique.[10]

Causality in Experimental Choices: For researchers working on derivatives of Cedran-8-ol, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals, especially given the complex tricyclic core. This level of characterization is non-negotiable for publications and patent applications.

Isolation and Synthesis

Natural Isolation

The primary industrial source of Cedran-8-ol is cedarwood oil.[5] The isolation process is a classic example of natural product chemistry, relying on the physicochemical differences between the components of the essential oil.

Protocol: Isolation of Cedran-8-ol from Cedarwood Oil

-

Fractional Distillation: The raw cedarwood oil, which contains a mixture of sesquiterpenes like α-cedrene, β-cedrene, and thujopsene, is subjected to fractional distillation under reduced pressure.[5] This separates the hydrocarbon fraction from the higher-boiling alcohol fraction.

-

Crystallization: The alcohol-rich fraction is cooled to induce crystallization of Cedran-8-ol.[5] The choice of solvent and cooling rate is critical to maximize yield and crystal size.

-

Recrystallization: The crude Cedran-8-ol crystals are then purified by recrystallization from a suitable solvent, such as dilute methanol, to yield a high-purity product.[5] The purity can be assessed by melting point determination and chromatographic techniques (GC, HPLC).

Caption: General workflow for the isolation of Cedran-8-ol.

Chemical Synthesis

While natural isolation is the primary source, synthetic routes to the cedrane skeleton exist. For instance, cedrane-8,9-diol has been synthesized from cedrene through peroxidation and hydration reactions.[10] Furthermore, processes for the preparation of derivatives like 8,14-cedranoxide from cedrol have been patented, involving steps like treatment with nitrous acid, photolysis, and subsequent oxidation and reduction reactions.[11] These synthetic strategies are vital for creating novel analogs for structure-activity relationship (SAR) studies in drug discovery.

Biological and Pharmacological Relevance

Cedran-8-ol and its related sesquiterpenes exhibit a range of biological activities, making them attractive scaffolds for drug development.

-

General Bioactivities: It is reported to have antiseptic, anti-inflammatory, antispasmodic, sedative, insecticidal, and antifungal properties.[1][5]

-

Interaction with Cytochrome P450 Enzymes: Of particular importance for drug development professionals is the interaction of Cedran-8-ol with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Cedrol is a potent, competitive inhibitor of CYP2B6 and also inhibits CYP3A4.[2] This presents a potential for drug-drug interactions if co-administered with drugs metabolized by these enzymes. Conversely, its inhibitory effect on certain CYP enzymes is weak.[2]

-

Metabolism: Microbial transformation studies have shown that (+)-cedrol can be hydroxylated at various positions by microorganisms like Staphylococcus epidermidis and Neurospora crassa.[5] This provides insight into its potential metabolic pathways.

Caption: Known biological and pharmacological interactions of Cedran-8-ol.

Trustworthiness through Self-Validation: When investigating the potential of Cedran-8-ol or its derivatives as drug candidates, it is imperative to conduct a full CYP inhibition and induction panel. This not only validates the existing data but also provides a comprehensive profile necessary for preclinical safety assessment. The causality is clear: failing to characterize drug-metabolizing enzyme interactions early can lead to the failure of a promising compound in later, more expensive clinical phases.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of Cedran-8-ol and ensuring laboratory safety.

-

Hazard Classification: According to aggregated GHS data, Cedran-8-ol is classified as H411: Toxic to aquatic life with long-lasting effects.[5] It may also cause slight skin irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13] Use a NIOSH-approved respirator if ventilation is inadequate or when handling fine dust.[13]

-

Handling: Avoid dust formation and inhalation of vapors, mist, or gas.[5] Use in a well-ventilated area.[12][13] Wash hands thoroughly after handling.[5][12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][12] Store away from heat, sparks, and open flames.[12][14]

-

Stability: The compound is stable for at least one year as supplied. Solutions in DMSO can be stored at -20°C for up to three months.[2]

Conclusion

Cedran-8-ol is a multifaceted natural product with established applications in the fragrance industry and burgeoning potential in pharmacology. Its well-defined physical and chemical properties, coupled with its known biological activities, make it an intriguing starting point for medicinal chemistry campaigns. For researchers and drug development professionals, a thorough understanding of its physicochemical characteristics, isolation protocols, and particularly its interactions with metabolic enzymes, is paramount. The insights and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of this valuable sesquiterpene alcohol.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522667, Cedran-8-ol. Retrieved from [Link]

-

ChemBK. (n.d.). cedran-8-ol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Cedrol (FDB014697). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Cedrol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and identification of cedrane-8, 9-diol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ScenTree. (n.d.). Cedrol (CAS N° 77-53-2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 8 beta H-cedran-8-ol, formate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432709, 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-. Retrieved from [Link]

- Google Patents. (n.d.). US3960899A - Process for the preparation of 8,14-cedranoxide.

Sources

- 1. Cedrol - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Cedran-8-ol (16230-29-8) for sale [vulcanchem.com]

- 4. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]

- 5. Cedran-8-ol | C15H26O | CID 522667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Cedrol (FDB014697) - FooDB [foodb.ca]

- 7. Cedrol [webbook.nist.gov]

- 8. Cedrol [webbook.nist.gov]

- 9. Cedrol [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3960899A - Process for the preparation of 8,14-cedranoxide - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Cedran-8-ol CAS number and molecular structure

An In-Depth Technical Guide to Cedran-8-ol (Cedrol)

Authored by: A Senior Application Scientist

Abstract

Cedran-8-ol, more commonly known as Cedrol, is a naturally occurring tricyclic sesquiterpene alcohol that constitutes a significant component of essential oils from various conifers, most notably cedarwood oil. Valued for its characteristic woody aroma, Cedrol has a long history of use in the fragrance industry as both a scent component and a fixative. Beyond its olfactory properties, contemporary research has illuminated its potential in pharmacology and drug development, primarily due to its specific and potent interactions with metabolic enzymes. This guide provides a comprehensive technical overview of Cedran-8-ol, encompassing its chemical identity, physicochemical properties, isolation methodologies, analytical characterization, biological activities, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Chemical Identity and Molecular Structure

Cedran-8-ol is a structurally complex molecule whose identity is defined by a rigid tricyclic cedrane skeleton with a hydroxyl group at the C-8 position. Understanding its precise identity is critical for sourcing, synthesis, and regulatory compliance.

-

IUPAC Name : (3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol[3][5]

-

Common Synonyms : (+)-Cedrol, α-Cedrol, Cedar camphor, 8βH-cedran-8-ol[3][6]

The tricyclic nature of the molecule imparts significant stereochemical complexity, which is fundamental to its biological recognition and olfactory character.

Caption: 2D representation of the Cedran-8-ol molecular structure.

Physicochemical Properties

The physical and chemical properties of Cedran-8-ol are crucial for its handling, formulation, and purification. It is a white, crystalline solid at room temperature, a characteristic that facilitates its separation from the more volatile liquid components of cedarwood oil.

| Property | Value | Source(s) |

| Molecular Weight | 222.37 g/mol | [1][4][6] |

| Appearance | White crystalline solid | [2][6] |

| Odor | Woody, earthy, cedar-like | [1][2] |

| Melting Point | 86 - 87 °C | [1][5] |

| Boiling Point | 273 - 294 °C | [1][2][4] |

| Flash Point | ~200 °F (~93 °C) | [2][6] |

| Solubility | Soluble in ethanol, oils, and benzyl benzoate; slightly soluble in glycol and mineral oil; practically insoluble in water. | [1][2][7] |

| Optical Rotation [α]D | +9.9° to +10.5° (c=5 in chloroform) | [1][2][6] |

| Density | ~0.948 g/cm³ (at 90 °C) | [1] |

Natural Occurrence and Isolation

3.1. Natural Sources Cedran-8-ol is a prominent constituent of the essential oils derived from various conifers.[5] Its natural abundance makes extraction a commercially viable production method. Key sources include:

-

Texas Cedarwood Oil (Juniperus mexicana): Contains upwards of 20% Cedrol.[4]

-

Virginia Cedarwood Oil (Juniperus virginiana): Typically contains 16-25% Cedrol.[4][5]

-

Chinese Cedarwood Oil (Cupressus funebris): Contains 10-20% Cedrol.[4]

-

Other sources include various species of Cupressus (cypress) and Origanum onites.[5]

3.2. Isolation Protocol: Fractional Distillation and Recrystallization The high melting point of Cedrol relative to other sesquiterpenes in cedarwood oil (e.g., α-cedrene, thujopsene) is the key physical property exploited for its purification. The causality behind this protocol is the separation of components based on differences in boiling points followed by purification based on differential solubility and crystallization.

Caption: Experimental workflow for the isolation of Cedran-8-ol from essential oil.

Step-by-Step Methodology:

-

Fractional Distillation : The raw cedarwood oil is subjected to fractional distillation under reduced pressure. This is critical to prevent thermal degradation of the terpenes.[1]

-

Separation : Lower boiling point hydrocarbon fractions (containing α-cedrene and thujopsene) are distilled off first.[1]

-

Collection : The higher boiling point fraction, enriched with Cedrol, is collected.

-

Crystallization : This alcohol-rich fraction is cooled. As a solid, Cedrol will begin to crystallize. Seeding with a small crystal can initiate this process. The mixture is allowed to stand at a reduced temperature (e.g., 2-8°C) to maximize yield.[2]

-

Filtration : The solid crystalline mass is separated from the remaining liquid oil (mother liquor) by filtration or centrifugation.

-

Recrystallization : For higher purity, the crude Cedrol is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allowed to cool slowly, forming more refined crystals.[1]

-

Drying : The purified crystals are dried, often under vacuum, to remove any residual solvent.

Biological Activity and Pharmacological Relevance

While traditionally used for its aroma, Cedran-8-ol exhibits a range of biological activities that make it a compound of interest for drug discovery and toxicology research.

4.1. Inhibition of Cytochrome P450 Enzymes A key finding with direct implications for drug development is the potent and competitive inhibition of specific cytochrome P450 (CYP) enzymes by Cedrol. These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.

-

CYP2B6 Inhibition : Cedrol is a potent, competitive inhibitor of CYP2B6-mediated bupropion hydroxylase activity, with a reported Ki value of 0.9 μM .[2]

-

CYP3A4 Inhibition : It also inhibits CYP3A4-mediated midazolam hydroxylation with a Ki of 3.4 μM .[2]

-

Weak Effects : Only weak inhibitory effects were observed on CYP2C8, CYP2C9, and CYP2C19.[2]

This specificity makes Cedrol a valuable chemical probe for studying the structure and function of CYP2B6 and CYP3A4 in vitro.

Caption: Mechanism of Cedran-8-ol's competitive inhibition of the CYP2B6 enzyme.

4.2. Other Bioactivities Cedrol and related sesquiterpenes found in cedar oil have been reported to possess a broad spectrum of activities, though many of these require further clinical validation. These include:

Applications in Research and Industry

5.1. Fragrance and Cosmetics This remains the primary industrial application. Cedrol imparts a warm, dry, and woody note to perfumes, especially masculine and leather-type fragrances.[4] Due to its low volatility and high melting point, it serves as an excellent fixative, anchoring more volatile scent components and increasing the longevity of the fragrance.[2][8]

5.2. Drug Development and Preclinical Research

-

CYP Inhibition Studies : As a selective inhibitor, Cedrol is an indispensable tool for in vitro studies of CYP2B6 and CYP3A4 metabolism to phenotype drug pathways and predict potential drug-drug interactions.

-

Scaffold for Synthesis : The rigid, tricyclic structure of Cedrol can serve as a chiral starting material or scaffold for the synthesis of more complex molecules with potential therapeutic value.

5.3. Flavoring Agent Cedrol is approved for use as a food flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake.[1][7]

Safety and Handling

While generally regarded as safe for its intended uses, proper laboratory and industrial hygiene should be observed when handling purified Cedran-8-ol.

-

Skin Sensitization : It is classified as a weak skin sensitizer, implying a potential for allergic contact dermatitis in susceptible individuals upon repeated exposure.[6]

-

Handling Precautions : Standard safety protocols include avoiding contact with skin and eyes and preventing dust formation and inhalation.[2] In case of contact, wash the affected area thoroughly.

-

Toxicity : It has low acute toxicity, with a reported dermal LD50 in rabbits of >5 g/kg.[2]

Conclusion

Cedran-8-ol (Cedrol) is a multifaceted natural product that bridges the gap between traditional applications in perfumery and modern pharmacological research. Its well-defined chemical structure, established isolation protocols, and intriguing biological profile, particularly its potent and selective inhibition of key metabolic enzymes, position it as a valuable molecule for scientists and drug development professionals. A thorough understanding of its properties is essential for leveraging its full potential, from creating new fragrances to designing safer and more effective medicines.

References

-

Cedran-8-ol | C15H26O | CID 522667 . PubChem, National Institutes of Health. Available from: [Link]

-

cedran-8-ol - Physico-chemical Properties . ChemBK. Available from: [Link]

-

Cedrol - Condensed Phase Spectrum . NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

Synthesis and identification of cedrane-8, 9-diol . ResearchGate. Available from: [Link]

-

Cedrol . NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

Cedrol (CAS N° 77-53-2) . ScenTree. Available from: [Link]

-

1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]- | C15H26O | CID 6432709 . PubChem, National Institutes of Health. Available from: [Link]

-

Cedrol . Wikipedia. Available from: [Link]

- Process for the preparation of 8,14-cedranoxide. Google Patents.

-

Cedrol (CAS 77-53-2): Odor profile, Properties, & IFRA compliance . Scent.vn. Available from: [Link]

-

cedrol (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol . The Good Scents Company. Available from: [Link]

Sources

- 1. Cedran-8-ol | C15H26O | CID 522667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cedran-8-ol [chembk.com]

- 3. Cedrol [webbook.nist.gov]

- 4. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]

- 5. Cedrol - Wikipedia [en.wikipedia.org]

- 6. Cedran-8-ol (16230-29-8) for sale [vulcanchem.com]

- 7. 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]- | C15H26O | CID 6432709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

The Spectroscopic Signature of a Sesquiterpenoid: A Technical Guide to Cedran-8-ol

Introduction

Cedran-8-ol, a naturally occurring tricyclic sesquiterpene alcohol, is a prominent constituent of cedarwood essential oil. Its characteristic woody aroma has led to its widespread use in the fragrance industry. Beyond its olfactory properties, Cedran-8-ol, often referred to as cedrol, has garnered interest in pharmaceutical and biological research due to its potential therapeutic activities. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data of Cedran-8-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the experimental methodologies and the structural interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characterization of this important natural product.

Molecular Structure and Stereochemistry

Cedran-8-ol possesses a rigid tricyclic carbon skeleton with the molecular formula C₁₅H₂₆O. The structure features a tertiary alcohol at the C-8 position and multiple stereocenters, leading to different possible stereoisomers. The most common naturally occurring isomer is (+)-Cedrol. The unique three-dimensional arrangement of atoms in Cedran-8-ol gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of Cedran-8-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is typically employed for unambiguous signal assignment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of Cedran-8-ol provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are key parameters for structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy

A typical ¹H NMR experiment for Cedran-8-ol would be conducted as follows:

-

Sample Preparation: A sample of Cedran-8-ol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Deuterated solvents are used to avoid large solvent signals in the spectrum.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: A standard one-pulse sequence is commonly used. Key parameters to consider are:

-

Pulse Angle: A 30° or 45° pulse is often used to allow for a shorter relaxation delay between scans without saturating the signals.

-

Acquisition Time (AT): Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.

-

Number of Scans (NS): Depending on the sample concentration, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Spectral Data of Cedran-8-ol (in CDCl₃)

A complete and unambiguous assignment of the ¹H NMR chemical shifts of cedrol has been established through iterative full spin analysis.[1] The complex, overlapping signals in the aliphatic region necessitate the use of 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for accurate assignment.

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring and processing a ¹H NMR spectrum of Cedran-8-ol.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of Cedran-8-ol reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Proton-decoupled ¹³C NMR spectra are typically acquired, where each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Key parameters include:

-

Pulse Angle: A 30° pulse is often chosen to reduce the necessary relaxation delay.

-

Acquisition Time (AT): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is common.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent.

¹³C NMR Spectral Data of Cedran-8-ol (in CDCl₃)

The ¹³C NMR spectrum of Cedrol in CDCl₃ displays 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts are indicative of the different types of carbon atoms present (e.g., methyl, methylene, methine, and quaternary carbons, including the oxygen-bearing C-8).

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C-1 | Data not available | Quaternary |

| C-2 | Data not available | Methylene (CH₂) |

| C-3 | Data not available | Methylene (CH₂) |

| C-4 | Data not available | Methylene (CH₂) |

| C-5 | Data not available | Methine (CH) |

| C-6 | Data not available | Quaternary |

| C-7 | Data not available | Methine (CH) |

| C-8 | Data not available | Quaternary (C-O) |

| C-9 | Data not available | Methylene (CH₂) |

| C-10 | Data not available | Methine (CH) |

| C-11 | Data not available | Methine (CH) |

| C-12 | Data not available | Methyl (CH₃) |

| C-13 | Data not available | Methyl (CH₃) |

| C-14 | Data not available | Methyl (CH₃) |

| C-15 | Data not available | Methyl (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Cedran-8-ol is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample like Cedran-8-ol, the KBr pellet technique is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film of the molten sample can be prepared between two salt plates. The NIST WebBook entry for cedrol specifies the spectrum was obtained from a solid (neat) film.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Interpretation of the IR Spectrum of Cedran-8-ol

The IR spectrum of Cedran-8-ol exhibits characteristic absorption bands that confirm its structure as a saturated tertiary alcohol.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretching | Alcohol (O-H) |

| ~2950-2850 | C-H stretching | Alkane (C-H) |

| ~1460 & ~1370 | C-H bending | Alkane (C-H) |

| ~1115 | C-O stretching | Tertiary Alcohol |

The broad absorption band around 3400 cm⁻¹ is a hallmark of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The strong absorptions in the 2850-2950 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the molecule. The C-O stretching vibration for a tertiary alcohol typically appears in the 1100-1200 cm⁻¹ region, and a prominent peak is observed for Cedran-8-ol in this area.

Diagram: Key IR Absorptions of Cedran-8-ol

Caption: Major functional group vibrations in the IR spectrum of Cedran-8-ol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule. In conjunction with gas chromatography (GC-MS), it is a primary method for the identification and quantification of volatile compounds like Cedran-8-ol in complex mixtures, such as essential oils.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of Cedran-8-ol in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. A nonpolar capillary column (e.g., DB-5ms) is commonly employed for the separation of sesquiterpenoids.

-

Data Acquisition:

-

GC Conditions: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final high temperature (e.g., 240 °C) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Conditions: Electron Ionization (EI) at 70 eV is the standard method for generating ions. The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

-

-

Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Interpretation of the Mass Spectrum of Cedran-8-ol

The mass spectrum of Cedran-8-ol provides valuable structural information through its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222, corresponding to the molecular weight of C₁₅H₂₆O. This peak may be of low intensity due to the facile fragmentation of the molecule.

-

Key Fragmentation Pathways:

-

Loss of Water (M⁺ - 18): A prominent peak at m/z 204 is often observed, resulting from the elimination of a water molecule from the molecular ion. This is a characteristic fragmentation for alcohols.

-

Loss of a Methyl Group (M⁺ - 15): A peak at m/z 207 can be attributed to the loss of a methyl radical.

-

Other Fragments: The complex tricyclic structure of Cedran-8-ol leads to a series of other fragment ions resulting from various C-C bond cleavages and rearrangements. The fragmentation of sesquiterpenoids can be complex, but certain fragment ions can be diagnostic for the cedrane skeleton.

-

Diagram: Mass Spectrometry Fragmentation Logic

Caption: Simplified fragmentation pathways of Cedran-8-ol in mass spectrometry.

Conclusion

The spectroscopic characterization of Cedran-8-ol through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the key hydroxyl functional group and the saturated hydrocarbon skeleton. GC-MS is invaluable for its identification, particularly in complex mixtures, and provides molecular weight and fragmentation information that corroborates the proposed structure. The integrated application of these spectroscopic techniques, underpinned by sound experimental design and data interpretation, is fundamental for the quality control, research, and development of products containing Cedran-8-ol.

References

-

Perez-Hernandez, N., Gordillo-Roman, B., Arrieta-Baez, D., Cerda-Garcia-Rojas, C. M., & Joseph-Nathan, P. (2017). Complete 1H NMR assignment of cedranolides. Magnetic Resonance in Chemistry, 55(3), 169–176. [Link]

-

National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cedrol. In PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). Cedrol. In SpectraBase. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of the Cedrane Skeleton: A Technical Guide to the Biological Activity of Cedran-8-ol and Its Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the biological activities of the naturally occurring sesquiterpenoid, Cedran-8-ol (also known as cedrol), and its synthetic derivatives. As a Senior Application Scientist, this document synthesizes current scientific understanding with actionable experimental insights to empower researchers in the exploration of this promising chemical scaffold for therapeutic applications. We will delve into the established anti-inflammatory, anticancer, and antimicrobial properties of these compounds, elucidating their mechanisms of action, and providing detailed protocols for their evaluation.

Introduction: The Cedrane Scaffold - A Privileged Structure in Medicinal Chemistry

Cedran-8-ol is a tricyclic sesquiterpene alcohol that is a major component of cedarwood essential oil, derived from various species of cedar and juniper trees[1][2]. The unique and rigid tricyclic framework of the cedrane skeleton has garnered significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents[3]. This guide will explore the known biological activities of the parent compound, Cedran-8-ol, and, more importantly, delve into the enhanced and targeted activities that can be achieved through synthetic derivatization.

Anti-inflammatory Activity: Targeting the JAK-STAT Pathway

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Cedran-8-ol itself has demonstrated anti-inflammatory properties[1][4]. Recent research has illuminated a more targeted and potent anti-inflammatory mechanism through the synthesis of novel Cedran-8-ol derivatives that act as selective inhibitors of Janus kinase 3 (JAK3)[5].

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical signaling cascade that regulates immune responses and inflammatory processes[6][7]. Cytokines, such as interleukins and interferons, bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of pro-inflammatory genes[8]. The selective inhibition of specific JAK isoforms is a promising strategy for the development of targeted anti-inflammatory therapies[9].

Recent studies have focused on the synthesis of Cedran-8-ol derivatives designed to selectively inhibit JAK3, a kinase primarily involved in immune cell signaling[5][10]. By modifying the hydroxyl group of Cedran-8-ol with various moieties, researchers have developed compounds that can effectively dock into the active site of JAK3, preventing its phosphorylation and subsequent activation of the downstream STAT proteins. This targeted inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators[5].

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Cedran-8-ol or its derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration) to each well, except for the unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[3][11][12][13][14]

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16][17][18]

Protocol:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of Cedran-8-ol or its derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Assessment of Antimicrobial Activity: Broth Microdilution Method